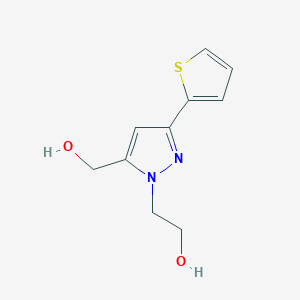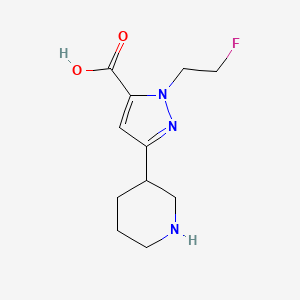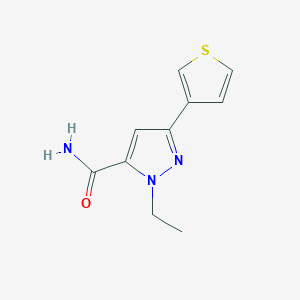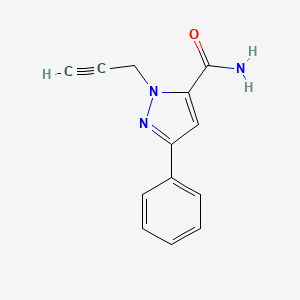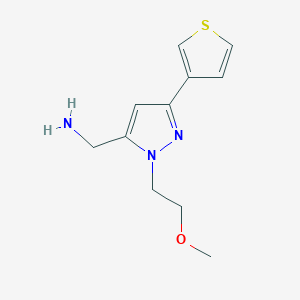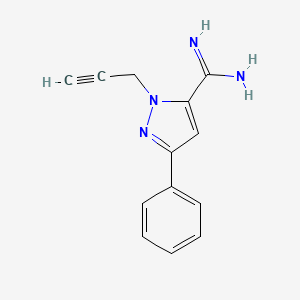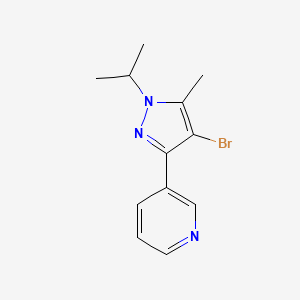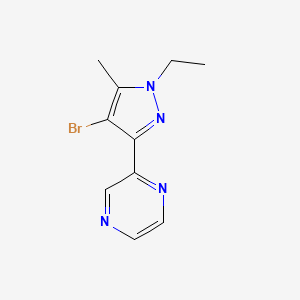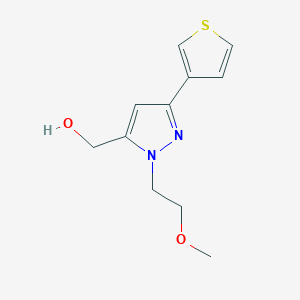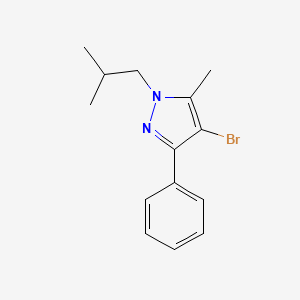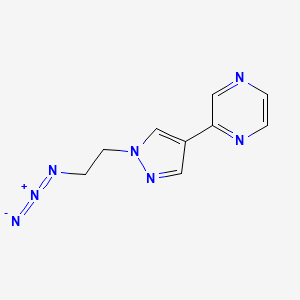
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Übersicht
Beschreibung
“2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine” is a complex organic compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are cyclic compounds that contain one or more elements other than carbon in their ring structure .
Synthesis Analysis
The synthesis of such compounds often involves a variety of synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves starting from 2,2-dichlorovinylacetophenones, which are sequentially transformed into various intermediates .Wissenschaftliche Forschungsanwendungen
Novel Pyrazole Derivatives as Anti-inflammatory and Antimicrobial Agents
Pyrazole derivatives, including compounds related to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, have been explored for their potential as anti-inflammatory and antimicrobial agents. The synthesis of various 1H-pyrazole derivatives has led to compounds with promising anti-inflammatory and antimicrobial activities, with certain derivatives showing a good safety margin and no ulcerogenic effect. This research highlights the therapeutic potential of pyrazole derivatives in addressing inflammatory conditions and microbial infections (Bekhit, Ashour, & Guemei, 2005).
Anticonvulsant Properties of Pyrazoline Derivatives
Another research avenue for pyrazoline derivatives, related to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, is their anticonvulsant properties. Studies involving the synthesis of new 2-pyrazoline derivatives and their evaluation in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown that certain compounds possess appreciable anticonvulsant activity, suggesting their potential use in treating seizure disorders (Bhandari, Tripathi, & Saraf, 2013).
Green Synthesis of Pyrazolines and Their Applications
The green synthesis of pyrazolines, which may include derivatives of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, emphasizes environmentally friendly methods. This approach involves solvent-free reactions to synthesize pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing an efficient and eco-friendly pathway for producing these compounds, which could have various applications in pharmaceuticals and materials science (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Antibacterial and Antioxidant Activities of Pyrazine Derivatives
Research on pyrazine derivatives, including structures akin to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, has demonstrated their potential antibacterial and antioxidant activities. Novel synthetic methods have been developed to produce substituted 2-pyrazoline and 1H-pyrazole derivatives with significant activity against bacterial strains and notable antioxidant properties, indicating their potential for therapeutic applications (Kitawat & Singh, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
It is known that azide groups can participate in click reactions, such as the copper(i)-catalyzed azide-alkyne cycloaddition (cuaac), to form 1,2,3-triazoles . This reaction could potentially facilitate the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
For instance, modulators of σ-receptors can influence signal transduction pathways, while inhibitors of BACE-1 can affect amyloid precursor protein processing, a pathway implicated in Alzheimer’s disease .
Pharmacokinetics
The presence of the azide group could potentially influence these properties, as azides are known to be reactive and can undergo various transformations in biological systems .
Result of Action
Similar compounds have been shown to possess antiviral activity and exhibit antitumor activity . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
For instance, the reactivity of the azide group could be influenced by the pH of the environment .
Eigenschaften
IUPAC Name |
2-[1-(2-azidoethyl)pyrazol-4-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c10-15-13-3-4-16-7-8(5-14-16)9-6-11-1-2-12-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTCJJJLAQLYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



